molecular formula C15H16BrNO B5747847 (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine CAS No. 353779-45-0

(2-bromobenzyl)(2-methoxy-5-methylphenyl)amine

Cat. No. B5747847
CAS RN: 353779-45-0
M. Wt: 306.20 g/mol
InChI Key: VWIAWSBDZARBDP-UHFFFAOYSA-N
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Description

(2-bromobenzyl)(2-methoxy-5-methylphenyl)amine is a chemical compound that has recently gained attention in the field of scientific research. This compound is commonly referred to as 'BBA' and has been found to have potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. Additionally, it has been proposed that it may have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine has anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its potential as a drug lead compound. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new therapeutics. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine. One possible direction is the development of new therapeutics based on this compound. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases. Another direction is the investigation of its potential as a tool compound for the study of inflammation and pain pathways. Overall, (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine has great potential for future scientific research.

Synthesis Methods

The synthesis of (2-bromobenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction of 2-bromobenzyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product after purification.

Scientific Research Applications

(2-bromobenzyl)(2-methoxy-5-methylphenyl)amine has potential applications in medicinal chemistry as a drug lead compound. It has been found to exhibit anti-inflammatory and analgesic properties in preclinical studies. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-7-8-15(18-2)14(9-11)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAWSBDZARBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210890
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353779-45-0
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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